

metabolic stability studies of bromadol analogs

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Compound Focus: 4-(4-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol

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Introduction to Bromadol (BDPC)

Bromadol (BDPC) is a fully synthetic opioid with a distinctive arylcyclohexylamine structure, first developed in the 1970s [1]. It is an extremely potent agonist of the μ -opioid receptor (MOR). Initial studies estimated its potency to be about 10,000 times that of morphine, though more recent research suggests a value of **504 times the potency of morphine** for its more active *trans*-isomer [1] [2]. Its high potency and presence on the designer drug market, as evidenced by a seizure in Montreal, Canada in 2013, highlight the importance of understanding its metabolic fate [1] [2].

Chemical and Pharmacological Profile

The table below summarizes the key identified data for Bromadol.

Property	Description
Systematic Name	4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1] [2]
Chemical Formula	C ₂₂ H ₂₈ BrNO [1]
IUPAC Name	4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1]
Molar Mass	402.376 g·mol ⁻¹ [1]

Property	Description
Potency	~504 times more potent than morphine (for the <i>trans</i> -isomer) [1]
Activity	Full synthetic μ -opioid receptor (MOR) agonist [1]

Proposed Metabolic Pathways

No direct metabolic studies on bromadol were identified in the search results. However, its metabolism can be anticipated based on the well-characterized pathways of other synthetic opioids, particularly fentanyl and its analogs [3]. The following diagram illustrates the potential metabolic pathways of bromadol, inferred from its structure and general principles of opioid metabolism.

Diagram 1: Proposed metabolic pathways of bromadol, based on general pathways for fentanyl analogs [3].

The proposed metabolic transformations for bromadol, as shown in the diagram, are derived from common reactions for synthetic opioids [3]:

- **Hydroxylation:** This can occur on the aliphatic cyclohexane ring or on the aromatic phenyl rings, followed by further oxidation to ketones [3].
- **N-Dealkylation:** This is a common major pathway, likely involving the removal of one or both methyl groups from the dimethylamino moiety, leading to a nor-metabolite [3].
- **Conjugation:** Phase II metabolism typically involves the conjugation of Phase I metabolites with glucuronic acid or sulfate, making them more water-soluble for excretion [3].

Experimental Protocol for Metabolic Stability

Assessment

The following section outlines a generalized protocol for assessing the metabolic stability of novel psychoactive substances (NPS) like bromadol analogs, based on standard in vitro approaches discussed in the literature [3] [4].

Aim

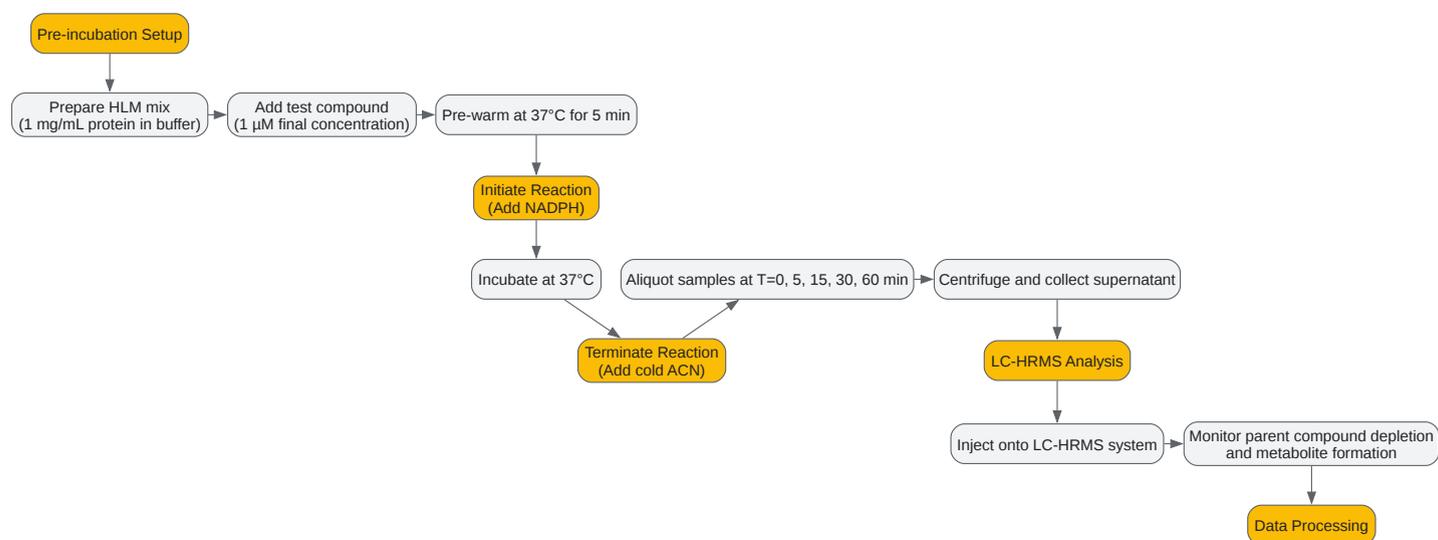
To evaluate the in vitro metabolic stability of bromadol analogs using human liver microsomes (HLM) and identify their major metabolites.

Materials and Equipment

- **Test Compounds:** Bromadol and its analogs (as hydrochloride salts).
- **Biological System:** Pooled human liver microsomes (HLM).
- **Co-factors:** NADPH-regenerating system.
- **Solvents:** High-purity methanol, acetonitrile, and water (LC-MS grade).
- **Buffers:** Phosphate buffer (0.1 M, pH 7.4).
- **Equipment:** Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), analytical balance, centrifuge, and thermostated water bath or incubator.

Experimental Workflow

The step-by-step procedure for the incubation and analysis is visualized below.



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Diagram 2: Experimental workflow for in vitro metabolic stability assessment using human liver microsomes.

Detailed Procedure:

- **Incubation Preparation:** Prepare a master mix containing HLM (e.g., 1 mg/mL protein concentration) in phosphate buffer (0.1 M, pH 7.4). Add the test compound (bromadol analog) from a stock solution to achieve a final concentration of 1 μM [3].

- **Pre-incubation:** Pre-warm the mixture for 5 minutes in a water bath or incubator at 37°C with gentle shaking.
- **Reaction Initiation:** Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
- **Sampling:** At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and immediately transfer it to a tube containing a cold solvent like acetonitrile to terminate the reaction.
- **Sample Processing:** Centrifuge the terminated samples at high speed (e.g., 10,000 × g for 10 minutes) to precipitate proteins. Collect the supernatant for analysis.
- **LC-HRMS Analysis:**
 - **Chromatography:** Use a reversed-phase (RP) UHPLC column for separation. A HILIC method can be added for broader metabolome coverage [4].
 - **Mass Spectrometry:** Analyze samples using High-Resolution Mass Spectrometry (HRMS) in both positive and negative ionization modes. Data should be acquired in data-dependent acquisition (DDA) mode, which collects full-scan MS data followed by MS/MS scans on the most intense ions.

Data Analysis

- **Parent Compound Depletion:** Monitor the peak area of the parent compound over time. The in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) can be calculated from the depletion curve.
- **Metabolite Identification:** Use the HRMS data to identify metabolites. Look for accurate mass shifts corresponding to common biotransformations (e.g., +16 Da for hydroxylation, -14 Da for demethylation). Confirm structures using MS/MS fragmentation patterns.

Application in Research and Development

Understanding the metabolic stability of bromadol analogs is critical in several contexts, as outlined in the table below.

Application Area	Significance and Impact
Forensic Toxicology	Metabolite identification is crucial for confirming intake in intoxication cases and fatalities, especially since the parent compound may be rapidly eliminated [3] [4].

Application Area	Significance and Impact
Risk Assessment	Understanding which metabolites are formed and their potential pharmacological activity (e.g., retained opioid activity) is vital for assessing overall toxicity and health risks [3] [5].
Pharmacokinetic Profiling	Metabolic stability data (half-life, clearance) is a key parameter for predicting in vivo behavior, which is relevant for both abuse potential and any potential future therapeutic development [3].

Future Research and Conclusion

The current publicly available scientific data on the metabolism of bromadol and its analogs is sparse. The information presented here is a framework based on general principles and related compounds. To advance knowledge in this area, future research should focus on:

- Conducting the in vitro and in vivo studies described above to obtain bromadol-specific data.
- Investigating the **pharmacological activity of major metabolites** to determine if they contribute to the overall opioid effect [3] [5].
- Exploring the impact of **genetic polymorphisms** in metabolic enzymes (e.g., CYP450s) and potential **drug-drug interactions** on the metabolism and toxicity of bromadol analogs [3] [6].

In conclusion, while bromadol is a potent synthetic opioid of scientific and public health concern, its metabolic profile remains an area requiring significant research. The protocols and anticipated pathways outlined here provide a starting point for researchers aiming to fill this critical knowledge gap.

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